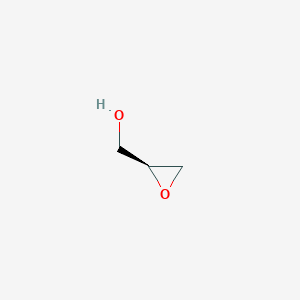

Glycidol

Cat. No. B047840

Key on ui cas rn:

60456-23-7

M. Wt: 74.08 g/mol

InChI Key: CTKINSOISVBQLD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04408062

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.

[Compound]

Name

para bisphenol A

Quantity

22.8 g

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].O.Cl[CH2:5][CH:6]([OH:9])[CH2:7]Cl.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[CH2:5]([O:1][CH2:10][CH:12]1[O:14][CH2:13]1)[CH:6]1[O:9][CH2:7]1.[CH2:5]1[O:9][CH:6]1[CH2:7][OH:14] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

para bisphenol A

|

|

Quantity

|

22.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

208 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCl)O

|

|

Name

|

|

|

Quantity

|

185 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was agitated under a nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 500 ml 3-neck flask was weighed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge until complete solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C

|

|

Duration

|

3600 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this time, samples were withdrawn for analysis

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CO1)OCC1CO1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(O1)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04408062

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.

[Compound]

Name

para bisphenol A

Quantity

22.8 g

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].O.Cl[CH2:5][CH:6]([OH:9])[CH2:7]Cl.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[CH2:5]([O:1][CH2:10][CH:12]1[O:14][CH2:13]1)[CH:6]1[O:9][CH2:7]1.[CH2:5]1[O:9][CH:6]1[CH2:7][OH:14] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

para bisphenol A

|

|

Quantity

|

22.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

208 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCl)O

|

|

Name

|

|

|

Quantity

|

185 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was agitated under a nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 500 ml 3-neck flask was weighed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge until complete solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C

|

|

Duration

|

3600 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this time, samples were withdrawn for analysis

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CO1)OCC1CO1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(O1)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04408062

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.

[Compound]

Name

para bisphenol A

Quantity

22.8 g

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].O.Cl[CH2:5][CH:6]([OH:9])[CH2:7]Cl.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[CH2:5]([O:1][CH2:10][CH:12]1[O:14][CH2:13]1)[CH:6]1[O:9][CH2:7]1.[CH2:5]1[O:9][CH:6]1[CH2:7][OH:14] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

para bisphenol A

|

|

Quantity

|

22.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

208 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CCl)O

|

|

Name

|

|

|

Quantity

|

185 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was agitated under a nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 500 ml 3-neck flask was weighed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge until complete solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C

|

|

Duration

|

3600 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this time, samples were withdrawn for analysis

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CO1)OCC1CO1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C(O1)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |